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molecular formula C8H13N3O2 B3034076 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1357924-94-7

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B3034076
M. Wt: 183.21
InChI Key: RBGQCTGSYGGUES-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

To a suspension of 1,3-diazaspiro[4.5]decane-2,4,8-trione (5.00 g, 27.4 mmol) in MeOH (91 mL) was added ammonium acetate (6.35 g, 82 mmol), and the mixture was stirred at RT for 25 minutes. To the suspension was added sodium cyanoborohydride (5.17 g, 82 mmol), and the mixture was stirred at RT. After 90 minutes, the flask was cooled, and the contents were quenched by careful addition of aqueous concentrated HCl, adjusting the pH to 7 with solid NaHCO3. The mixture was filtered through a pad of Celite® brand filter aid and concentrated in vacuo. The material was used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
5.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[C:4](=[O:12])[NH:3][C:2]1=[O:13].C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+]>CO>[NH2:20][CH:8]1[CH2:9][CH2:10][C:5]2([NH:1][C:2](=[O:13])[NH:3][C:4]2=[O:12])[CH2:6][CH2:7]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(NC(C12CCC(CC2)=O)=O)=O
Name
Quantity
91 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
5.17 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT
WAIT
Type
WAIT
Details
After 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled
CUSTOM
Type
CUSTOM
Details
the contents were quenched by careful addition of aqueous concentrated HCl
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite® brand
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
NC1CCC2(C(NC(N2)=O)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09115127B2

Procedure details

To a suspension of 1,3-diazaspiro[4.5]decane-2,4,8-trione (5.00 g, 27.4 mmol) in MeOH (91 mL) was added ammonium acetate (6.35 g, 82 mmol), and the mixture was stirred at RT for 25 minutes. To the suspension was added sodium cyanoborohydride (5.17 g, 82 mmol), and the mixture was stirred at RT. After 90 minutes, the flask was cooled, and the contents were quenched by careful addition of aqueous concentrated HCl, adjusting the pH to 7 with solid NaHCO3. The mixture was filtered through a pad of Celite® brand filter aid and concentrated in vacuo. The material was used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
5.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[C:4](=[O:12])[NH:3][C:2]1=[O:13].C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+]>CO>[NH2:20][CH:8]1[CH2:9][CH2:10][C:5]2([NH:1][C:2](=[O:13])[NH:3][C:4]2=[O:12])[CH2:6][CH2:7]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(NC(C12CCC(CC2)=O)=O)=O
Name
Quantity
91 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
5.17 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT
WAIT
Type
WAIT
Details
After 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled
CUSTOM
Type
CUSTOM
Details
the contents were quenched by careful addition of aqueous concentrated HCl
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite® brand
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
NC1CCC2(C(NC(N2)=O)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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